An In-Depth Technical Guide to Dimethylcarbamates: Structure, Properties, and Applications
An In-Depth Technical Guide to Dimethylcarbamates: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dimethylcarbamates, a significant class of organic compounds with diverse applications, particularly in the pharmaceutical and agrochemical industries. This document will delve into their core chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it will explore their role in drug design and development, highlighting key examples and their mechanisms of action.
Core Chemical Structure and Properties
The term "dimethylcarbamate" refers to an ester of dimethylcarbamic acid. The core structure features a carbonyl group bonded to both an oxygen atom and a nitrogen atom, with the nitrogen atom being substituted with two methyl groups. The oxygen is bonded to an organyl group (R), forming a dimethylcarbamate ester.
The resonance within the carbamate (B1207046) group results in a partial double bond character for the C-N bond, which restricts rotation and contributes to the planarity of the O=C-N core. The nature of the 'R' group significantly influences the physical and chemical properties of the specific dimethylcarbamate molecule.
Physicochemical Properties
The physicochemical properties of dimethylcarbamates are crucial for their application, especially in drug development where factors like solubility and lipophilicity play a key role in pharmacokinetics. Below are the properties of two representative dimethylcarbamates, methyl dimethylcarbamate and ethyl dimethylcarbamate.
| Property | Methyl N,N-dimethylcarbamate | Ethyl N,N-dimethylcarbamate |
| IUPAC Name | methyl N,N-dimethylcarbamate[1][2] | ethyl N,N-dimethylcarbamate[3] |
| Synonyms | Methyl dimethylcarbamate, (CH3)2NCOOCH3 | N,N-dimethylurethane, Dimethylcarbamic acid ethyl ester |
| CAS Number | 7541-16-4[1][4][5] | 687-48-9[3] |
| Molecular Formula | C4H9NO2[1][4][5] | C5H11NO2[3] |
| Molecular Weight | 103.12 g/mol [1] | 117.15 g/mol |
| Appearance | Colorless liquid | - |
| Density | ~1.0087 g/cm³[1] | - |
| Boiling Point | 100.4 °C at 760 mmHg[1][4] | - |
| Flash Point | 14.5 °C[4] | - |
| Vapor Pressure | 36.7 mmHg at 25°C[4] | - |
| XLogP3 | 0.1[2][4] | - |
| Hydrogen Bond Donor Count | 0[2][4] | - |
| Hydrogen Bond Acceptor Count | 2[2][4] | - |
| Rotatable Bond Count | 1[2][4] | - |
Synthesis and Reactivity
Dimethylcarbamates are typically synthesized through several common organic reactions. A prevalent method involves the reaction of a secondary amine (dimethylamine) with a chloroformate ester or by the reaction of an alcohol with dimethylcarbamoyl chloride. Other methods include the use of dimethyl carbonate as a carboxylating agent.
General Reactivity
Dimethylcarbamates undergo several key reactions:
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Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions, yielding dimethylamine, carbon dioxide, and the corresponding alcohol. The stability of the carbamate is influenced by the substituents on the nitrogen and the nature of the ester group.
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Nucleophilic Acyl Substitution: The carbonyl carbon is susceptible to attack by nucleophiles, which can lead to the formation of other carbamates (transesterification), ureas, or related compounds.
Experimental Protocols
Synthesis of Ethyl N,N-dimethylcarbamate
Principle: This protocol describes the synthesis of ethyl N,N-dimethylcarbamate via the reaction of ethyl chloroformate with dimethylamine. A base is used to neutralize the hydrochloric acid byproduct.
Materials:
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Ethyl chloroformate
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Dimethylamine (e.g., 40% solution in water)
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Sodium hydroxide (B78521)
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Diethyl ether
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Anhydrous potassium carbonate
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Ice-salt bath
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Mechanical stirrer
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Separatory funnel
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Distillation apparatus
Procedure:
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In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, place diethyl ether and an aqueous solution of dimethylamine.
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Cool the stirred mixture to below 5°C.
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Slowly add ethyl chloroformate to the reaction mixture, ensuring the temperature does not exceed 5°C.
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Concurrently, add a cold solution of sodium hydroxide dropwise at a rate that keeps the reaction mixture basic.
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After the addition is complete, continue stirring for a short period.
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Transfer the mixture to a separatory funnel and separate the ether layer.
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Extract the aqueous layer with an additional portion of diethyl ether.
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Combine the ether layers and dry them with anhydrous potassium carbonate.
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Filter off the drying agent and remove the ether by distillation.
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The remaining residue is then purified by vacuum distillation to yield ethyl N,N-dimethylcarbamate.
Purification by Column Chromatography
Principle: Column chromatography is a versatile technique for purifying dimethylcarbamates, especially for removing impurities with similar polarities.
Materials:
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Silica (B1680970) gel (230-400 mesh)
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Solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient)
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Chromatography column
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Collection tubes
Procedure:
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica gel to settle into a packed bed, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude dimethylcarbamate in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., high hexane content) and gradually increasing the polarity (increasing ethyl acetate content).
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure dimethylcarbamate.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dimethylcarbamate.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful analytical technique for the identification and quantification of volatile and thermally stable compounds like many dimethylcarbamates.
Instrumentation:
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Gas Chromatograph with a suitable capillary column (e.g., non-polar or medium-polarity).
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Mass Spectrometer detector.
Procedure:
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Sample Preparation: Prepare a dilute solution of the dimethylcarbamate sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). If quantitative analysis is required, an internal standard is added.
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Injection: Inject a small volume of the prepared sample into the heated injection port of the GC.
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Separation: The sample is vaporized and carried by an inert gas through the capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
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Detection and Analysis: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum that serves as a molecular fingerprint for identification. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of the compound.
Applications in Drug Development
The dimethylcarbamate moiety is a key structural feature in many therapeutic agents. Its stability and ability to act as a peptide bond surrogate make it a valuable component in drug design.
Dimethylcarbamates as Prodrugs
The dimethylcarbamate group can be used to mask polar functional groups in a drug molecule, thereby increasing its lipophilicity and ability to cross cell membranes. Once in the body, the carbamate can be hydrolyzed by esterases to release the active drug.
A prime example is Bambuterol , a long-acting beta-2 adrenergic agonist used in the treatment of asthma. Bambuterol is a prodrug of terbutaline (B1683087); the two hydroxyl groups of terbutaline are masked as dimethylcarbamates. This modification protects the drug from first-pass metabolism and allows for a slower, controlled release of the active terbutaline.
Dimethylcarbamates as Active Pharmacophores
In other drugs, the dimethylcarbamate group is an essential part of the pharmacophore, directly interacting with the biological target. This is particularly evident in a class of drugs known as cholinesterase inhibitors, which are used to treat Alzheimer's disease and other neurological conditions.
Rivastigmine (B141) is a prominent example. It is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The carbamate moiety of rivastigmine is transferred to a serine residue in the active site of these enzymes, leading to their temporary inactivation. This inactivation increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function in Alzheimer's patients.
Physostigmine , a naturally occurring carbamate, also acts as a reversible cholinesterase inhibitor.
Mechanism of Action: Rivastigmine as a Cholinesterase Inhibitor
The therapeutic effect of rivastigmine in Alzheimer's disease is attributed to the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, rivastigmine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.
Logical Relationships in Drug Development
The development of a new drug, including those containing a dimethylcarbamate moiety, is a long and complex process. The following diagram illustrates the typical phases of drug development.
Conclusion
Dimethylcarbamates are a versatile class of compounds with significant applications in medicinal chemistry and other industrial sectors. Their chemical properties, including their stability and reactivity, can be tailored by modifying the ester group, making them suitable for a wide range of applications from prodrugs to active pharmacophores. A thorough understanding of their synthesis, purification, and analytical characterization is essential for researchers and professionals working in drug development and related fields. The continued exploration of dimethylcarbamate derivatives is likely to yield new therapeutic agents with improved efficacy and safety profiles.
